molecular formula C6H7N3O B6278540 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one CAS No. 951626-36-1

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one

Cat. No.: B6278540
CAS No.: 951626-36-1
M. Wt: 137.14 g/mol
InChI Key: WXWQYMIMMRLBAN-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one: is a heterocyclic compound characterized by its unique fused ring structure, which includes both imidazole and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a base, leading to the formation of the desired imidazo[1,5-a]pyrazin-8-one ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrazine: Another isomer with different ring fusion.

    Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring.

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .

Properties

CAS No.

951626-36-1

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C6H7N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h3-4H,1-2H2,(H,8,10)

InChI Key

WXWQYMIMMRLBAN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC=C2C(=O)N1

Purity

95

Origin of Product

United States

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